molecular formula C22H23N3S2 B11492096 4-({[2-(1-Adamantyl)-1,3-thiazol-4-yl]methyl}thio)quinazoline

4-({[2-(1-Adamantyl)-1,3-thiazol-4-yl]methyl}thio)quinazoline

Cat. No.: B11492096
M. Wt: 393.6 g/mol
InChI Key: HJTRNRGZABLKFS-UHFFFAOYSA-N
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Description

4-({[2-(ADAMANTAN-1-YL)-1,3-THIAZOL-4-YL]METHYL}SULFANYL)QUINAZOLINE is a complex organic compound with a molecular formula of C22H23N3S2.

Preparation Methods

The synthesis of 4-({[2-(ADAMANTAN-1-YL)-1,3-THIAZOL-4-YL]METHYL}SULFANYL)QUINAZOLINE involves multiple steps:

Industrial production methods for this compound would likely involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

4-({[2-(ADAMANTAN-1-YL)-1,3-THIAZOL-4-YL]METHYL}SULFANYL)QUINAZOLINE undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the quinazoline ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using reagents like sodium hydride and alkyl halides.

    Hydrolysis: Acidic or basic hydrolysis can lead to the breakdown of the compound into its constituent parts

Scientific Research Applications

4-({[2-(ADAMANTAN-1-YL)-1,3-THIAZOL-4-YL]METHYL}SULFANYL)QUINAZOLINE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-({[2-(ADAMANTAN-1-YL)-1,3-THIAZOL-4-YL]METHYL}SULFANYL)QUINAZOLINE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

4-({[2-(ADAMANTAN-1-YL)-1,3-THIAZOL-4-YL]METHYL}SULFANYL)QUINAZOLINE can be compared with other compounds containing similar moieties:

This detailed article provides a comprehensive overview of 4-({[2-(ADAMANTAN-1-YL)-1,3-THIAZOL-4-YL]METHYL}SULFANYL)QUINAZOLINE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C22H23N3S2

Molecular Weight

393.6 g/mol

IUPAC Name

2-(1-adamantyl)-4-(quinazolin-4-ylsulfanylmethyl)-1,3-thiazole

InChI

InChI=1S/C22H23N3S2/c1-2-4-19-18(3-1)20(24-13-23-19)26-11-17-12-27-21(25-17)22-8-14-5-15(9-22)7-16(6-14)10-22/h1-4,12-16H,5-11H2

InChI Key

HJTRNRGZABLKFS-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=NC(=CS4)CSC5=NC=NC6=CC=CC=C65

Origin of Product

United States

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